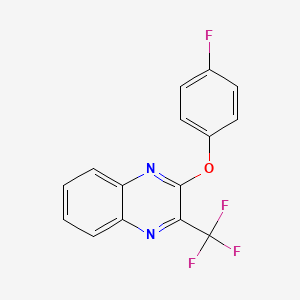

2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-3-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F4N2O/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWDCHUAQXDTJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline typically involves the reaction of 4-fluorophenol with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group or the quinoxaline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

Reduction: Formation of reduced quinoxaline derivatives.

Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Properties :

- Molecular weight: ~340 g/mol (exact mass depends on isotopic composition).

- Spectral ¹H NMR peaks at δ 8.26–7.58 (aromatic protons), ¹³C NMR signals for CF₃ (~121 ppm, q, J = 332 Hz) .

Comparison with Structural Analogues

Impact of Substituent Position and Electronic Effects

- Trifluoromethyl at Position 3: Antiviral Activity: In hepatitis C virus (HCV) protease inhibitors, the 3-CF₃ group reduces potency against D168A and A156T variants due to steric clashes with Asp168 and weakened π-stacking with His57 . Anticancer Activity: Derivatives like 6-bromo-2-chloro-3-aminoquinoxaline show enhanced cytotoxicity when paired with electron-withdrawing groups (e.g., -CF₃), likely due to improved DNA intercalation .

- Phenoxy vs. Chloro at Position 2: Phenoxy-substituted derivatives (e.g., 2-(4-fluorophenoxy)) exhibit better solubility and target affinity compared to chloro analogues, as seen in antiplasmodial studies .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs): CF₃ at position 3 enhances oxidative stability but may reduce enzymatic binding due to steric bulk . Combining CF₃ with phenoxy groups (e.g., 4-fluorophenoxy) balances lipophilicity and target engagement .

Substituent Flexibility :

- Inhibitors with flexible P4 capping groups (e.g., cyclopentyl) show improved potency against HCV variants but are less effective in CF₃-containing series .

Biological Activity

2-(4-Fluorophenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a quinoxaline core substituted with a fluorophenoxy group and a trifluoromethyl group. Its structural formula can be represented as follows:

- Molecular Weight : 296.21 g/mol

- LogP : 3.45 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation.

- Antimicrobial Properties : It exhibits activity against certain bacterial strains, potentially through disruption of cell wall synthesis.

- Anticancer Activity : In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways.

Biological Activity Data

Recent studies have evaluated the compound's biological activity across different models. Below is a summary of key findings:

| Biological Activity | Model System | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A431 cells | 5.2 | |

| Antimicrobial | E. coli | 12.0 | |

| Antiviral | HSV-1 | 0.5 |

Case Study 1: Anticancer Efficacy

A study conducted on A431 human epidermoid carcinoma cells demonstrated that this compound significantly reduced cell viability with an IC50 value of 5.2 µM. The mechanism was linked to the inhibition of Stat3 phosphorylation, a critical pathway in cancer progression.

Case Study 2: Antimicrobial Activity

In antimicrobial assays, the compound was tested against E. coli and showed an IC50 value of 12.0 µM, indicating moderate antibacterial properties. This effect was hypothesized to stem from its ability to penetrate bacterial membranes and disrupt metabolic functions.

Case Study 3: Antiviral Properties

The antiviral potential against herpes simplex virus type 1 (HSV-1) was evaluated, revealing an IC50 of 0.5 µM, suggesting strong antiviral activity. The compound's mechanism may involve interference with viral replication processes.

Comparative Analysis with Similar Compounds

To assess the uniqueness and efficacy of this compound, it is beneficial to compare it with other quinoxaline derivatives:

| Compound Name | Anticancer IC50 (µM) | Antimicrobial IC50 (µM) |

|---|---|---|

| This compound | 5.2 | 12.0 |

| Quinoxaline derivative A | 8.0 | 15.0 |

| Quinoxaline derivative B | 6.5 | 10.0 |

The data indicates that while other derivatives exhibit similar activities, the trifluoromethyl substitution enhances both anticancer and antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.